Molecular Weight Reduction vs. 4‑tert‑Butyl‑2‑(4‑fluorosulfonyloxyphenyl)-1,3‑thiazole
Compared to the closest commercially available analog 4‑tert‑butyl‑2‑(4‑fluorosulfonyloxyphenyl)-1,3‑thiazole (CAS 2411199‑40‑9), the target compound lacks the tert‑butyl substituent, resulting in a 56 Da lower molecular weight (259.3 vs. 315.4 g mol⁻¹) [1]. This reduction is critical for fragment‑based screening libraries where lower molecular weight compounds have higher ligand efficiency potential.
| Evidence Dimension | Molecular weight (MW) |
|---|---|
| Target Compound Data | 259.3 g mol⁻¹ |
| Comparator Or Baseline | 4‑tert‑Butyl‑2‑(4‑fluorosulfonyloxyphenyl)-1,3‑thiazole: 315.4 g mol⁻¹ |
| Quantified Difference | Delta = –56.1 g mol⁻¹ (17.8% reduction) |
| Conditions | Calculated from molecular formulae; target C9H6FNO3S2, comparator C13H14FNO3S2 |
Why This Matters
Lower MW improves compliance with fragment‑based drug discovery guidelines (MW < 300 Da) and increases the number of atoms available for subsequent elaboration before exceeding drug-likeness thresholds.
- [1] Kuujia. 4‑Tert‑butyl‑2‑(4‑fluorosulfonyloxyphenyl)-1,3‑thiazole (CAS 2411199‑40‑9). https://www.kuujia.com/cas-2411199-40-9.html (accessed 2026-05-03). View Source
